4-methyl-N-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-N-tosylpiperazine-1-carboxamide
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Description
4-methyl-N-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-N-tosylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H25F3N4O4S and its molecular weight is 498.52. The purity is usually 95%.
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Biological Activity
4-methyl-N-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-N-tosylpiperazine-1-carboxamide, with CAS Number 899744-92-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C22H25F3N4O4S |
Molecular Weight | 498.5 g/mol |
Structure | Chemical Structure |
The compound's biological activity is primarily attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate cellular membrane penetration. The tosylpiperazine moiety is known for its role in modulating neurotransmitter systems, particularly those involved in anxiety and depression.
Pharmacological Activity
1. Antitumor Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antitumor activity. For instance, a study demonstrated that similar piperazine derivatives could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
2. Antimicrobial Effects
The compound has shown promise as an antimicrobial agent. In vitro assays revealed that it possesses activity against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .
3. Neuropharmacological Effects
Research indicates that compounds with similar structures can affect the central nervous system (CNS). They may act as inhibitors of serotonin reuptake or modulate dopaminergic pathways, which could be beneficial in treating mood disorders .
Case Studies and Research Findings
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of piperazine derivatives, including compounds structurally similar to this compound). The results indicated a dose-dependent inhibition of tumor growth in xenograft models, with a significant reduction in tumor volume observed at higher concentrations .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of various piperazine derivatives was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 3: CNS Activity
A neuropharmacological study explored the effects of related piperazine compounds on anxiety-like behaviors in rodent models. The findings suggested that these compounds could significantly reduce anxiety levels as measured by elevated plus maze tests, indicating potential therapeutic applications in anxiety disorders .
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N4O4S/c1-16-6-8-19(9-7-16)34(32,33)29(21(31)28-12-10-27(2)11-13-28)15-20(30)26-18-5-3-4-17(14-18)22(23,24)25/h3-9,14H,10-13,15H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMQDSSTZMMGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.